
3-Phenyl-4,6,7-trimethylcoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-4,6,7-trimethylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound this compound is characterized by the presence of a phenyl group at the 3-position and three methyl groups at the 4, 6, and 7 positions of the coumarin core structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,6,7-trimethylcoumarin typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Pechmann condensation, which involves the reaction of phenol derivatives with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 3-phenylphenol with ethyl acetoacetate in the presence of sulfuric acid can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pechmann condensation or other synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered in industrial processes to minimize environmental impact .
化学反应分析
Types of Reactions: 3-Phenyl-4,6,7-trimethylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the coumarin ring to dihydrocoumarins or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield coumarin-quinones, while reduction can produce dihydrocoumarins .
科学研究应用
3-Phenyl-4,6,7-trimethylcoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, fragrances, and other industrial products.
作用机制
The mechanism of action of 3-Phenyl-4,6,7-trimethylcoumarin involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s ability to intercalate with DNA and RNA, as well as its interaction with cellular proteins, contributes to its pharmacological activities .
相似化合物的比较
3-Phenylcoumarin: Similar structure but lacks the methyl groups at positions 4, 6, and 7.
4-Methylcoumarin: Contains a methyl group at position 4 but lacks the phenyl group at position 3.
6,7-Dimethylcoumarin: Contains methyl groups at positions 6 and 7 but lacks the phenyl group at position 3.
Uniqueness: 3-Phenyl-4,6,7-trimethylcoumarin is unique due to the specific arrangement of its phenyl and methyl groups, which contribute to its distinct chemical and biological properties. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, leading to its specific applications and activities .
属性
CAS 编号 |
288399-94-0 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC 名称 |
4,6,7-trimethyl-3-phenylchromen-2-one |
InChI |
InChI=1S/C18H16O2/c1-11-9-15-13(3)17(14-7-5-4-6-8-14)18(19)20-16(15)10-12(11)2/h4-10H,1-3H3 |
InChI 键 |
OMFCRQZNQCBIGD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)OC(=O)C(=C2C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
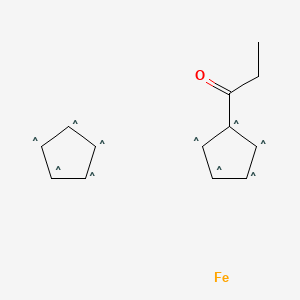
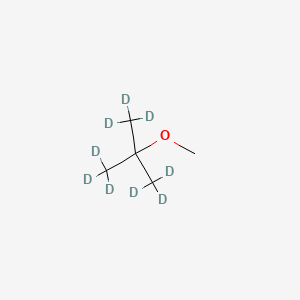



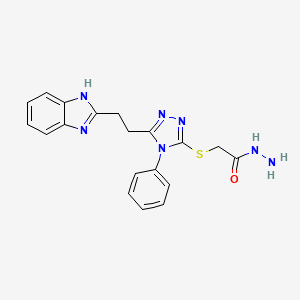
![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)
![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
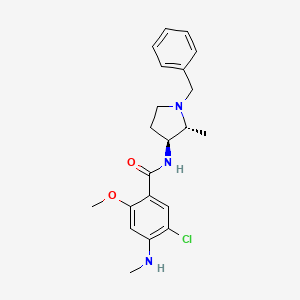

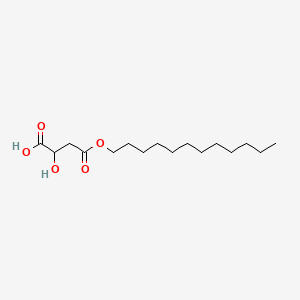

![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)
